REACTION_CXSMILES
|
[H-].[Na+].Br[C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2.C([Li])(CC)C.CN([CH:21]=[O:22])C.Cl.C(=O)(O)[O-].[Na+]>C1COCC1>[NH:9]1[C:10]2[C:6](=[CH:5][C:4]([CH:21]=[O:22])=[CH:12][CH:11]=2)[CH:7]=[N:8]1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.64 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise, while the temperature
|
Type
|
CUSTOM
|
Details
|
was kept below −60° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 2 h at −70° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was kept below −50° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly heated to RT
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was slowly cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was exhaustively extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Column chromatography (silica gel, petroleum ether/EtOAc 1:1 v/v), trituration with hexane and drying i
|
Type
|
CUSTOM
|
Details
|
at 50° C. yielded the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |